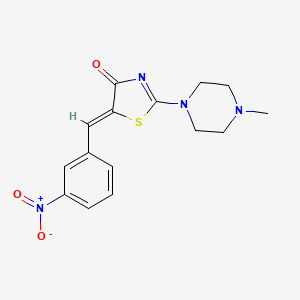

![molecular formula C10H9N3O4 B3005882 4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione CAS No. 84377-96-8](/img/structure/B3005882.png)

4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

カタログ番号 B3005882

CAS番号:

84377-96-8

分子量: 235.199

InChIキー: SNRRKCPVXFFFKC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione, commonly known as MNBD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBD is a heterocyclic organic compound that contains a benzodiazepine ring structure.

科学的研究の応用

Enantioselective Synthesis

- 4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione has been used in enantioselective synthesis. It is derived from amino acids and undergoes ring contraction to quinolone-2,4-diones with high enantioselectivity, showing potential as a drug scaffold (Antolak et al., 2014).

Novel Heterocycle Synthesis

- This compound is part of a class of less investigated fused aryl[e][1,3]diazepinediones. The synthesis and characterization of these novel non-planar heterocycles contribute significantly to drug design and medicinal chemistry (Bardovskyi et al., 2020).

Nitration Studies

- The nitration of 4-methyl-2,3-dihydro-1H-1,5-benzo-2-diazepinone leads to the formation of its 7-nitro derivative. These studies contribute to the understanding of the chemical properties of benzodiazepinones (Puodzhyunaite & Talaikite, 1974).

Bromination and Xanthine Reactions

- The compound is involved in bromination reactions of ring-expanded xanthines containing the imidazo[4,5‐e][1,4]diazepine ring system, expanding the understanding of its chemical behavior (Bhan & Hosmane, 1993).

Quantum Chemical Studies

- Quantum chemical calculations have been used to elucidate the geometry, vibrational frequencies, and electronic properties of related diazepine derivatives, contributing to molecular design in pharmaceutical research (Sylaja et al., 2016).

Fluorine-Containing Derivative Synthesis

- The synthesis of fluorine-containing dihydrobenzo[b][1,4]diazepinols showcases the chemical versatility and potential pharmaceutical applications of these compounds (Kamitori et al., 2008).

特性

IUPAC Name |

4-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-12-5-9(14)11-8-3-2-6(13(16)17)4-7(8)10(12)15/h2-4H,5H2,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRRKCPVXFFFKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641967 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | |

Synthesis routes and methods I

Procedure details

300 ml of 89 percent nitric acid are treated portionwise at room temperature over a period of 35 minutes with 94.5 g (496.8 mmol) of 3,4-dihydro-4-methyl-2H-1,4-benzodiazepine-2,5(1H)-dione. The mixture is stirred at room temperature for 18 hours and poured into 3.5 l of ice-water. The precipitated material is filtered off under suction, washed with water and dried at 70° in vacuo. There is obtained 3,4-dihydro-4-methyl-7-nitro-2H-1,4-benzodiazepine-2,5(1H)-dione of melting point 252°-253°.

[Compound]

Name

ice water

Quantity

3.5 L

Type

reactant

Reaction Step One

Quantity

94.5 g

Type

reactant

Reaction Step Two

Synthesis routes and methods II

Procedure details

300 ml of 89 percent nitric acid are treated portionwise at room temperature over a period of 35 minutes with 94.5 g. (496.8 mmol) of 3,4-dihydro-4-methyl-2H-1,4-benzodiazepine-2,5(1H)-dione. The mixture is stirred at room temperature for 18 hours and poured into 3.5 l of ice-water. The precipitated material is filtered off under suction, washed with water and dried at 70° in vacuo. There is obtained 3,4-dihydro-4-methyl-7-nitro-2H-1,4-benzodiazepine-2,5(1H)-dione of melting point 252°-253°.

Quantity

496.8 mmol

Type

reactant

Reaction Step One

[Compound]

Name

ice water

Quantity

3.5 L

Type

reactant

Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

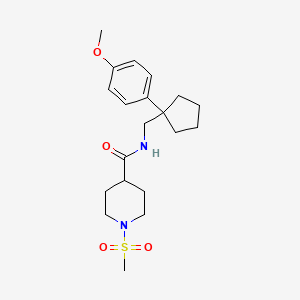

![N-benzyl-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3005806.png)

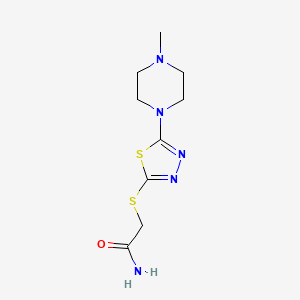

![(Z)-3-(furan-2-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B3005810.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3005812.png)

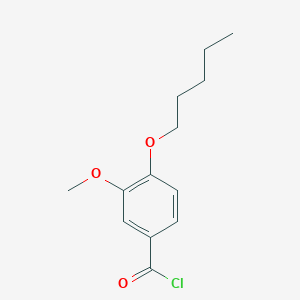

![1-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B3005813.png)

![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3005815.png)

amine](/img/structure/B3005816.png)

![N-[2-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]but-2-ynamide](/img/structure/B3005822.png)